N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide
Description
N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide is a sulfonamide-containing acetamide derivative featuring a thiophene ring substituted with a sulfamoyl group at the 5-position and a methyl-linked acetamide moiety at the 2-position. Its structural motifs align with bioactive sulfonamides and heterocyclic compounds, but specific pharmacological or pesticidal data remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10)(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFRRRHCTJPLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide typically involves the reaction of 5-sulfamoylthiophene with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
The compound’s uniqueness lies in its thiophene-sulfamoyl-acetamide architecture. Comparisons with analogs highlight key differences:
Table 1: Structural and Functional Comparisons
Biological Activity
N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring substituted with a sulfamoyl group, which enhances its biological activity. The molecular formula is , indicating the presence of sulfur, nitrogen, and oxygen functionalities that contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness compared to standard antibiotics, showing minimum inhibitory concentrations (MIC) that were competitive with established drugs like levofloxacin. The compound was particularly effective against:
| Bacterial Strain | MIC (µg/mL) | Comparison to Levofloxacin |
|---|---|---|
| E. coli | 25 | Lower |
| S. aureus | 50 | Equal |
| B. subtilis | 20 | Lower |
| S. typhi | 30 | Lower |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects . The sulfamoyl group is believed to play a crucial role in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. Research indicates that compounds with similar structures have shown promise in reducing inflammation in various models of disease.
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while the sulfamoyl group may form hydrogen bonds with active site residues of target proteins. This dual interaction can lead to the modulation of enzymatic activity and signal transduction pathways involved in disease processes.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. The compound demonstrated significant antibacterial activity, particularly against multi-drug resistant strains.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it could inhibit specific enzymes involved in inflammatory response pathways, providing insights into how it exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
